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Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907

For researchers, scientists, and drug development professionals, a nuanced understanding of
the spectroscopic differences between an active pharmaceutical ingredient (API) and its
impurities is paramount for ensuring drug quality, safety, and efficacy. This guide provides a
detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectra of the hepatitis C drug Sofosbuvir and its process-related impurity, Sofosbuvir
Impurity F.

This comparison leverages available spectroscopic data to highlight the key structural
dissimilarities between the two molecules, offering a valuable resource for analytical chemists
and formulation scientists. While comprehensive experimental data for Sofosbuvir is readily
available, the data for Sofosbuvir Impurity F is less prevalent in public literature. However, by
examining its proposed structure, we can predict and rationalize the expected spectroscopic
variations.

Structural and Molecular Formula Overview

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog with the
molecular formula C22H29FN30O9P.[1] Sofosbuvir Impurity F, identified as a diastereomer of
Sofosbuvir, possesses a significantly different molecular formula of CzaHasFN4O13P2. This
disparity in molecular formula indicates that Impurity F is not a simple stereocisomer but a more
complex derivative, likely formed during the synthesis or degradation process. The structure, as
suggested by its SMILES representation, points towards a dimeric or substituted variant of the
parent drug.
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Diagram 1: Structural Relationship between Sofosbuvir and Sofosbuvir Impurity F

Sofosbuvir
(C22H20FN309P)

Synthesis/Degradation
Process

Sofosbuvir Impurity F
(C34HasFN4O13P2)
(Proposed Dimeric/Substituted Structure)

Click to download full resolution via product page

A schematic illustrating the generation of Sofosbuvir Impurity F from the parent drug.

'H and **C NMR Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds. A comparison of the 1H and 3C NMR spectra of Sofosbuvir and the expected
spectra of Impurity F would reveal significant differences arising from their structural
divergence.

Table 1: Comparative H NMR Data of Sofosbuvir
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Sofosbuvir Chemical Shift (&

Expected Key Differences in

Assignment ] ]
ppm) Sofosbuvir Impurity F
Additional aromatic signals or
Phenyl-H 7.40-7.20 (m, 5H) significant shifts in existing
ones.
] Potential for a second set of
Uracil H-6 7.95 (d, 1H) o ) )
uracil signals if a dimer.
) Potential for a second set of
Uracil H-5 5.65 (d, 1H) o
uracil signals.
) Possible presence of a second
Anomeric H-1' 6.15 (t, 1H) ) )
anomeric proton signal.
More complex multiplet
Ribose Protons 4.50-4.00 (m) patterns due to the larger

structure.

Potential for two non-

Isopropyl CH 4.90 (sept, 1H) equivalent isopropyl methine
signals.
) Possible presence of a second
Alanine CH 3.95 (q, 1H) o ]
alanine-like methine proton.
Additional or shifted isopropyl
Isopropyl CHs 1.25 (d, 6H) ]
methyl signals.
) Additional or shifted alanine
Alanine CHs 1.35 (d, 3H) ]
methyl signals.
] Potential for a second ribose
Ribose CHs 1.20 (s, 3H)

methyl singlet.

Table 2: Comparative 3C NMR Data of Sofosbuvir
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Sofosbuvir Chemical Shift (6  Expected Key Differences in

Assignment ] ]
ppm) Sofosbuvir Impurity F
Additional aromatic carbon
Phenyl C 150.8, 129.9, 125.0, 120.2 ]
signals.
. Potential for two sets of
Uracil C=0 163.5, 150.5 )
carbonyl signals.
) Possible presence of a second
Uracil C-6 140.5 ]
C-6 signal.
) Possible presence of a second
Uracil C-5 102.0 _
C-5 signal.
_ Potential for a second
Anomeric C-1' 89.0 ) )
anomeric carbon signal.
) A greater number of signals in
Ribose Carbons 85.0-60.0 ] ]
the ribose region.
Potential for two non-
Isopropyl CH 69.5 equivalent methine carbon
signals.
) Possible presence of a second
Alanine CH 50.0 o )
alanine-like methine carbon.
Additional or shifted methyl
Isopropyl CHs 215 )
carbon signals.
) Additional or shifted methyl
Alanine CHs 20.0 )
carbon signals.
) Potential for a second ribose
Ribose CHs 18.0

methyl signal.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectra of Sofosbuvir and Impurity F would exhibit both similarities and
distinct differences, reflecting their shared core structure and unique functionalities.
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Table 3: Comparative FT-IR Data of Sofosbuvir

SN Sofosbuvir Wavenumber Expected Key Differences in
unctional Grou
> (cm™?) Sofosbuvir Impurity F

Broadening or shifting due to

N-H Stretch (Amide) ~3400 ]
altered hydrogen bonding.
C-H Stretch Increased complexity and
o ~3100-2900 : L o :
(Aromatic/Aliphatic) intensity in the aliphatic region.
) Potential splitting or
C=0 Stretch (Uracil/Ester) ~1710, ~1680 ]
broadening of carbonyl bands.
Possible presence of two
P=0 Stretch ~1250 o )
distinct P=0 stretching bands.
More complex and broader
P-O-C Stretch ~1050 o _
absorption in this region.
Likely to be present in both
C-F Stretch ~1100

spectra.

The FTIR spectra of Sofosbuvir show prominent peaks at wave numbers 1520.365 cm™1
(RCH2CHs), 1600.478 cm~1 (RCOO-), and 827.274 cm~1 (R2NH).[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra, based
on standard laboratory practices and information from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 10-20 mg of the sample (Sofosbuvir or
Sofosbuvir Impurity F) and dissolve it in a suitable deuterated solvent (e.g., DMSO-des,
CDCIl3) in a5 mm NMR tube. The final concentration should be around 10-20 mg/mL.

 Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz

instrument.
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» 'H NMR Acquisition:

o Acquire the spectrum at a constant temperature, typically 25 °C.

[¢]

Use a standard pulse sequence (e.g., zg30).

[¢]

Set the spectral width to appropriately cover all proton signals (e.g., -2 to 12 ppm).

[e]

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference
the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover all carbon signals (e.g., 0 to 200 ppm).

o Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C'

o Process the data with a line broadening of 1-2 Hz and reference the spectrum to the
solvent peak.

Fourier-Transform Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.
o Typically, scan in the range of 4000-400 cm™—1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Conclusion

The spectroscopic comparison of Sofosbuvir and its F impurity reveals significant structural
differences, which are critical for the quality control of the drug product. While detailed
experimental data for Impurity F remains elusive in the public domain, the predicted
spectroscopic characteristics based on its proposed structure provide a solid foundation for its
identification and differentiation from the parent API. The methodologies outlined here offer a
standardized approach for laboratories to perform their own comparative analyses, ensuring
the purity and safety of Sofosbuvir formulations. Further research into the isolation and
definitive characterization of Sofosbuvir Impurity F is warranted to fully elucidate its structure
and potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8068907#spectroscopic-comparison-nmr-ir-of-
sofosbuvir-and-sofosbuvir-impurity-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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